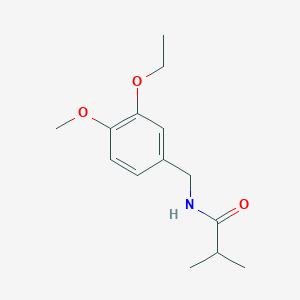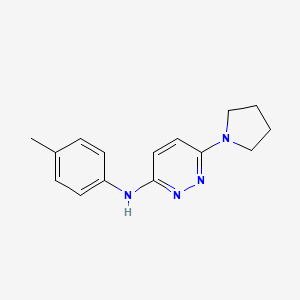![molecular formula C18H26N2O2 B5346686 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine](/img/structure/B5346686.png)
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, also known as IPP, is a piperazine derivative that has been extensively studied for its potential applications in scientific research. This compound is a white crystalline powder that is soluble in water and organic solvents. IPP has been shown to possess a variety of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology, neuroscience, and biochemistry.
Mecanismo De Acción
The mechanism of action of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine is not fully understood, but it is believed to act as a modulator of neurotransmitter release and uptake. This compound has been shown to enhance the release of dopamine and serotonin in the brain, leading to increased neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, which may be due to its ability to modulate the release of nitric oxide in the cardiovascular system.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including enhanced neurotransmitter release, vasodilation, and immunomodulation. This compound has also been shown to have antioxidant and anti-inflammatory properties, making it a potential treatment for a variety of diseases and conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine in lab experiments is its ability to modulate neurotransmitter release and uptake, making it a valuable tool for studying the effects of psychotropic drugs on neuronal activity. Additionally, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. However, one limitation of using this compound in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are a variety of future directions for research on 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine, including studies on its potential therapeutic applications in the treatment of hypertension, neurodegenerative diseases, and immune disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs and compounds. Finally, the development of new synthesis methods and modifications to the chemical structure of this compound may lead to the development of new and more effective compounds for use in scientific research.
Métodos De Síntesis
The synthesis of 1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine involves the reaction of piperazine with 2-isopropylphenol and acetic anhydride, followed by allylation of the resulting product. This method has been optimized to produce high yields of pure this compound, making it a reliable and efficient process for the production of this compound.
Aplicaciones Científicas De Investigación
1-allyl-4-[(2-isopropylphenoxy)acetyl]piperazine has been used in a variety of scientific research applications, including studies on the central nervous system, cardiovascular system, and immune system. In neuroscience, this compound has been used to study the effects of serotonin and dopamine on neuronal activity, as well as the mechanisms of action of various psychotropic drugs. In cardiovascular research, this compound has been shown to have vasodilatory effects, making it a potential treatment for hypertension. In immunology, this compound has been used to study the effects of cytokines on immune cell function, as well as the mechanisms of action of various immunomodulatory drugs.
Propiedades
IUPAC Name |
2-(2-propan-2-ylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-4-9-19-10-12-20(13-11-19)18(21)14-22-17-8-6-5-7-16(17)15(2)3/h4-8,15H,1,9-14H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGUAIGFPRPNKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCN(CC2)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5346614.png)
![N-isopropyl-2-oxo-2-(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)acetamide](/img/structure/B5346622.png)
![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(5-methylisoxazol-3-yl)methyl]acetamide](/img/structure/B5346625.png)
![ethyl 1-[3-(2,3-dimethylphenoxy)propyl]-3-piperidinecarboxylate hydrochloride](/img/structure/B5346633.png)
![(1R,5S,11aS)-3-(1,3-benzothiazol-2-yl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5346634.png)
![4-{[2-(2-phenylethyl)-1-piperidinyl]sulfonyl}morpholine](/img/structure/B5346655.png)
![1-[(2,2-difluorocyclopropyl)carbonyl]-4-(2-fluorophenoxy)piperidine-4-carboxylic acid](/img/structure/B5346664.png)
![6-(2,3-dimethoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5346666.png)

![4-methyl-3-[(2-methylbenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5346672.png)
![N-cyclopropyl-1'-[(5-methylpyrazin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5346674.png)
![1-(4-fluorobenzyl)-2-isopropyl-4-[4-(1H-pyrazol-1-yl)butanoyl]-1,4-diazepane](/img/structure/B5346680.png)
![5-(phenylethynyl)-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5346690.png)